molecular formula C11H11NO B2787341 6-Methoxy-7-methylquinoline CAS No. 467219-83-6

6-Methoxy-7-methylquinoline

Cat. No. B2787341
M. Wt: 173.215
InChI Key: MAYLMLHLAFLKOX-UHFFFAOYSA-N
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Patent
US07560558B2

Procedure details

4-Chloro-6-methoxy-7-methyl-quinoline (10.8 g) was dissolved in diisopropylethylamine/IMS (7.4 g/100 ml), 5% palladium carbon (0.5 g) was added to the solution, and the mixture was stirred under a hydrogen gas atmosphere at room temperature overnight. The reaction solution was filtered, and the solvent was then removed by distillation under the reduced pressure to give 6-methoxy-7-methyl-quinoline (3 g, yield 33%).
Name
4-Chloro-6-methoxy-7-methyl-quinoline
Quantity
10.8 g
Type
reactant
Reaction Step One
[Compound]
Name
diisopropylethylamine IMS
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[CH:7][C:8]([CH3:14])=[C:9]([O:12][CH3:13])[CH:10]=2)[N:5]=[CH:4][CH:3]=1>[C].[Pd]>[CH3:13][O:12][C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[CH3:14])[N:5]=[CH:4][CH:3]=[CH:2]2 |f:1.2|

Inputs

Step One
Name
4-Chloro-6-methoxy-7-methyl-quinoline
Quantity
10.8 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=C(C=C12)OC)C
Name
diisopropylethylamine IMS
Quantity
100 mL
Type
solvent
Smiles
Step Two
Name
palladium carbon
Quantity
0.5 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen gas atmosphere at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was then removed by distillation under the reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=C2C=CC=NC2=CC1C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.